4-Hydroxysulfamerazine

描述

Contextualization within Sulfonamide Chemistry and Biochemistry

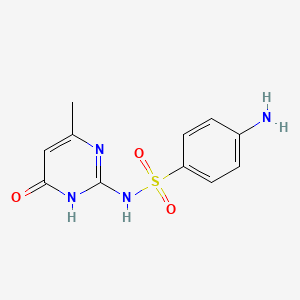

Sulfonamides are a class of drugs characterized by the presence of a sulfonamide group (-SO₂NH₂). smolecule.com They function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase, which is vital for the synthesis of folic acid in bacteria. ontosight.ai This inhibition disrupts essential metabolic pathways in susceptible microorganisms. 4-Hydroxysulfamerazine, as a derivative of sulfamerazine (B1682647), retains the core sulfonamide structure but is distinguished by the addition of a hydroxyl group. ontosight.ai This structural modification, a result of metabolic processes in the body, significantly alters the physicochemical properties of the molecule, influencing its solubility and rate of excretion. karger.comkarger.com The chemical structure of this compound consists of a benzenesulfonamide (B165840) moiety linked to a pyrimidine (B1678525) ring. ontosight.ai

Significance as a Metabolite and Research Interest in Drug Metabolism

The primary significance of this compound lies in its role as a major metabolite of sulfamerazine. karger.com The biotransformation of sulfamerazine into its hydroxylated form is a critical step in the drug's metabolic pathway, particularly in certain species like dogs. karger.comkarger.com This metabolic conversion is an example of a Phase I detoxification reaction, specifically an aromatic hydroxylation, which is often followed by Phase II conjugation reactions, such as glucuronidation. karger.comkarger.comresearchgate.net

The antimicrobial activity of sulfonamide metabolites is also a subject of research interest. While acetylation at the N4-position generally leads to a loss of antibacterial activity, hydroxylated metabolites that retain a free para-aminophenyl group may still possess some antimicrobial properties. tandfonline.com

Physicochemical Properties of this compound

The addition of a hydroxyl group to the sulfamerazine structure imparts distinct physicochemical properties to this compound. These properties are fundamental to its biological behavior, including its solubility in aqueous environments and its interaction with biological membranes and enzymes.

| Property | Value/Description |

| Molecular Formula | C₁₁H₁₂N₄O₃S |

| Molecular Weight | 280.31 g/mol |

| Appearance | Not explicitly detailed in the provided search results. |

| Solubility | Generally more water-soluble than its parent compound, sulfamerazine, due to the presence of the polar hydroxyl group. This increased solubility facilitates renal excretion. karger.comcalameo.com |

| pKa | The pKa value, which indicates the acidity of the compound, is a critical factor in its ionization state at physiological pH. Specific pKa values for this compound are not readily available in the provided search results, but as a sulfonamide, it would possess acidic properties. |

| Polarity | Increased polarity compared to sulfamerazine due to the hydroxyl group. nih.gov |

Detailed Research Findings

Metabolic Pathways

The formation of this compound from its parent drug, sulfamerazine, is a well-documented metabolic process. In studies involving dogs, hydroxylation has been identified as a major metabolic route, with a significant portion of the administered sulfamerazine dose being converted to this compound. karger.com This hydroxylation is followed by glucuronidation, a Phase II conjugation reaction that further increases the water solubility of the metabolite, leading to the formation of this compound glucuronide. karger.comkarger.com In some animal species, such as pigs and cows, hydroxylation of sulfamerazine also occurs, although acetylation is often the more predominant metabolic pathway. nih.govnih.gov The specific site of hydroxylation can vary between species. tandfonline.com

Impact on Pharmacokinetics and Clearance

The conversion of sulfamerazine to this compound has a profound impact on the drug's pharmacokinetic profile. The hydroxylation process is a rate-determining and capacity-limiting step in the elimination of sulfamerazine in some species. karger.com This means that the metabolic machinery responsible for this conversion can become saturated at high drug concentrations, leading to a zero-order elimination kinetic for the parent drug. karger.com

The resulting hydroxylated metabolite and its glucuronide conjugate have significantly higher renal clearance values than sulfamerazine itself. karger.comresearchgate.netresearchgate.netscispace.com This is attributed to their increased polarity and water solubility, which reduces passive tubular reabsorption in the kidneys and promotes excretion in the urine. karger.comkarger.com Consequently, metabolism to this compound is a crucial pathway for the efficient elimination of sulfamerazine from the body. nih.govnih.gov

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for the separation, identification, and quantification of this compound in biological matrices such as plasma and urine. karger.comcalameo.com These methods often involve a reversed-phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govchromatographyonline.com Detection is typically achieved using a UV detector. nih.gov Sample preparation for HPLC analysis may involve protein precipitation or liquid-liquid extraction to remove interfering substances from the biological sample. calameo.comdrawellanalytical.com The development of sensitive and specific HPLC methods has been essential for conducting pharmacokinetic studies and accurately measuring the concentrations of this compound and its parent drug. karger.comcalameo.com

Related Chemical Compounds

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-7-6-10(16)14-11(13-7)15-19(17,18)9-4-2-8(12)3-5-9/h2-6H,12H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFIKPYMDZVONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219693 | |

| Record name | 4-Hydroxysulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6947-80-4 | |

| Record name | 4-Hydroxysulfamerazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxysulfamerazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Metabolic Transformations of 4 Hydroxysulfamerazine

Enzymatic Formation of 4-Hydroxysulfamerazine in vivo

The in vivo generation of this compound from its parent compound, sulfamerazine (B1682647), is primarily a result of oxidative metabolism, specifically hydroxylation. This process is often preceded by or occurs in parallel with acetylation and deacetylation reactions involving the N4-amino group of the sulfanilamide (B372717) moiety.

Hydroxylation Mechanisms at the N1-Substituent of Sulfamerazine

The primary enzymatic reaction leading to the formation of this compound is the hydroxylation of the pyrimidine (B1678525) ring of sulfamerazine. While direct studies on the specific cytochrome P450 (CYP) isozymes responsible for sulfamerazine hydroxylation are limited, evidence from related sulfonamides suggests the involvement of this enzyme superfamily. For instance, studies on sulfadiazine, a structurally similar sulfonamide, have implicated CYP2C9 in its hydroxylation. nih.gov In cattle, it has been observed that sulfamerazine undergoes hydroxylation on the pyrimidine ring, a key step in forming hydroxylated metabolites like this compound. nih.gov This oxidative reaction introduces a hydroxyl group onto the pyrimidine ring, increasing the polarity of the molecule and facilitating its further metabolism and excretion.

Role of Deacetylation in the Formation of Sulfamerazine from N4-Acetylsulfamerazine Precursors Leading to this compound

The metabolism of sulfamerazine is intricately linked with a dynamic acetylation-deacetylation process at the N4-position. Sulfamerazine can be acetylated to form N4-Acetylsulfamerazine, a reaction catalyzed by N-acetyltransferase (NAT) enzymes, particularly the polymorphic NAT2. nih.govnih.gov Conversely, N4-Acetylsulfamerazine can be deacetylated back to the parent sulfamerazine. This reversible reaction means that a pool of sulfamerazine is continuously available for other metabolic transformations, including hydroxylation to this compound. Therefore, the deacetylation of N4-Acetylsulfamerazine serves as an indirect but crucial step in the biosynthetic pathway of this compound by replenishing the substrate pool for oxidative enzymes.

Further Metabolism of this compound

Following its formation, this compound undergoes further biotransformation, primarily through phase II conjugation reactions. These reactions further increase the water solubility of the metabolite, preparing it for efficient elimination from the body.

Glucuronidation of this compound to this compound Glucuronide

The hydroxyl group introduced onto the sulfamerazine molecule makes this compound a prime substrate for glucuronidation. This reaction involves the covalent attachment of a glucuronic acid moiety, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.govscispace.com Studies in horses have shown that hydroxylated metabolites of sulfamerazine are extensively glucuronidated. madbarn.com This suggests that this compound is likely converted to this compound Glucuronide. This conjugation significantly enhances the hydrophilicity of the molecule, facilitating its excretion in urine and/or bile.

Interspecies Variations in the Biotransformation of Sulfamerazine and this compound

Significant variations in the metabolism of sulfamerazine and its metabolites have been observed across different species. These differences can be attributed to variations in the expression and activity of metabolic enzymes such as NATs and UGTs.

For instance, the degree of acetylation of sulfamerazine varies considerably among domestic animals, with swine exhibiting the highest degree of acetylation. nih.gov A comparative study between humans and pigs on the metabolism of four different sulfonamides revealed that pigs are unable to form N1-glucuronides of certain sulfonamides, a pathway that is active in humans. nih.gov Furthermore, studies in cattle, horses, and sheep have also indicated species-specific pharmacokinetic parameters for sulfamerazine, reflecting differences in its metabolism and elimination. nih.govmadbarn.com These findings underscore the importance of considering species-specific metabolic profiles when evaluating the disposition of sulfamerazine and its metabolites, including this compound.

Table 1: Key Enzymes in the Metabolism of Sulfamerazine and its Metabolites

| Metabolic Step | Precursor | Product | Key Enzyme Family | Specific Isozymes (where known) |

| Hydroxylation | Sulfamerazine | This compound | Cytochrome P450 (CYP) | CYP2C9 (implicated for similar sulfonamides) nih.gov |

| Acetylation | Sulfamerazine | N4-Acetylsulfamerazine | N-acetyltransferase (NAT) | NAT2 nih.govnih.gov |

| Deacetylation | N4-Acetylsulfamerazine | Sulfamerazine | Deacetylases | Not specified |

| Glucuronidation | This compound | This compound Glucuronide | UDP-glucuronosyltransferase (UGT) | Not specified |

Table 2: Interspecies Differences in Sulfonamide Metabolism

| Species | Key Metabolic Features for Sulfonamides | Reference |

| Swine | High degree of acetylation for sulfamerazine. nih.gov Unable to form N1-glucuronides for some sulfonamides. nih.gov | nih.govnih.gov |

| Humans | Capable of N1-glucuronidation of some sulfonamides. nih.gov | nih.gov |

| Cattle | Hydroxylation of the pyrimidine ring of sulfamerazine. nih.gov | nih.gov |

| Horses | Extensive glucuronidation of hydroxylated sulfamerazine metabolites. madbarn.com | madbarn.com |

Comparative Metabolic Profiles in Canine Models

In canine models, the metabolism of sulfamerazine shows a distinct profile compared to other species. A notable characteristic is the significant role of hydroxylation. While acetylation is a common metabolic pathway for many sulfonamides in various species, dogs exhibit a limited capacity for N4-acetylation. Consequently, a larger proportion of sulfamerazine is metabolized through oxidative pathways, leading to the formation of hydroxylated metabolites, with this compound being a prominent product.

The table below summarizes the primary metabolic pathways of sulfamerazine in canine models based on available research.

| Metabolic Pathway | Metabolite | Significance in Canines |

| Aromatic Hydroxylation | This compound | A major metabolic route due to limited acetylation capacity. |

| N4-Acetylation | N4-Acetylsulfamerazine | A minor pathway in dogs compared to other species. |

| Conjugation | Glucuronide and sulfate (B86663) conjugates | Occurs following hydroxylation to facilitate excretion. |

This table provides a summary of the key metabolic pathways for sulfamerazine in dogs.

Metabolic Differences in Ruminants and Avian Species

The metabolism of sulfamerazine in ruminants and avian species displays considerable differences, both from each other and from canine models. These differences are critical in veterinary medicine for understanding the efficacy and potential for residue accumulation of the drug in food-producing animals.

Ruminants:

In ruminant species such as cattle and sheep, sulfamerazine undergoes extensive metabolism. avma.org Hydroxylation is a significant pathway in ruminants; however, studies in calves and cows have indicated that hydroxylation occurs predominantly at the methyl group of the pyrimidine side chain, with hydroxylation of the pyrimidine ring itself being less extensive. nih.gov N4-acetylation is also a prominent metabolic route in ruminants. nih.govnih.gov Furthermore, the resulting metabolites, including hydroxylated and acetylated forms, can be further conjugated with glucuronic acid or sulfate before excretion. nih.gov

Avian Species:

In avian species like chickens, the metabolic profile of sulfamerazine also involves N4-acetylation. nih.gov Pharmacokinetic studies in hens have provided data on the elimination and protein binding of sulfamerazine, which are influenced by its metabolism. nih.gov While specific details on the extent of this compound formation in poultry are not as extensively documented as in mammals, the presence of sulfonamide residues and their metabolites in poultry products highlights the importance of understanding these metabolic pathways. acs.org

The following table compares the known metabolic pathways of sulfamerazine in ruminants and avian species.

| Species | Primary Metabolic Pathways | Key Metabolites |

| Ruminants (Cattle, Sheep) | - Hydroxylation (primarily on the methyl group) - N4-Acetylation - Conjugation | - Hydroxylated sulfamerazine derivatives - N4-Acetylsulfamerazine - Glucuronide and sulfate conjugates |

| Avian Species (Chickens) | - N4-Acetylation - Other potential pathways (less characterized) | - N4-Acetylsulfamerazine |

This table offers a comparative overview of sulfamerazine metabolism in ruminants and avian species based on current research.

Influence of Genetic Factors and Enzyme Polymorphisms on Metabolic Pathways

Genetic factors, particularly polymorphisms in the genes encoding drug-metabolizing enzymes, can significantly influence the metabolic pathways of sulfonamides like sulfamerazine, leading to inter-individual and inter-species variations in drug response and predisposition to adverse effects. The two primary enzyme systems involved in the metabolism of sulfonamides are N-acetyltransferases (NATs) and cytochrome P450 (CYP) enzymes.

The NAT2 gene, in particular, is known for its common polymorphisms that result in different acetylation phenotypes: rapid, intermediate, and slow acetylators. Individuals with the slow acetylator phenotype have a reduced capacity to metabolize sulfonamides via N4-acetylation. This can lead to higher plasma concentrations of the parent drug and a greater reliance on alternative metabolic pathways, such as oxidation by CYP enzymes.

The CYP2C9 enzyme, a member of the cytochrome P450 superfamily, is involved in the oxidative metabolism of many drugs, including the hydroxylation of sulfonamides. Genetic variants in the CYP2C9 gene can lead to decreased enzyme activity, which may affect the rate of formation of hydroxylated metabolites like this compound. The interplay between NAT2 and CYP2C9 polymorphisms can, therefore, create a complex metabolic profile for an individual, influencing both the efficacy and the potential for toxicity of sulfamerazine.

| Enzyme | Gene | Polymorphism Effect on Sulfonamide Metabolism |

| N-acetyltransferase 2 | NAT2 | Determines acetylator status (slow, intermediate, rapid), affecting the rate of N4-acetylation. Slow acetylators may have higher parent drug levels and increased metabolism via other pathways. |

| Cytochrome P450 2C9 | CYP2C9 | Variants can lead to decreased enzymatic activity, potentially reducing the rate of hydroxylation of sulfonamides. |

This table summarizes the influence of key enzyme polymorphisms on the metabolism of sulfonamides.

Dynamic Aspects of Sulfonamide Metabolism: Metabolic Oscillations and Equilibria

The metabolism of sulfonamides is a dynamic process that can involve reversible reactions, leading to metabolic oscillations and the establishment of an equilibrium between the parent drug and its metabolites. A key example of this is the acetylation-deacetylation equilibrium. karger.com While N4-acetylation is generally considered a detoxification pathway, the acetylated metabolite can be converted back to the active parent drug through deacetylation. karger.com

This reversible metabolism means that the plasma concentration-time curves of the parent sulfonamide and its N4-acetylated metabolite can run parallel to each other during the elimination phase. nih.gov The establishment of this equilibrium can be observed within a few hours after drug administration. nih.gov The concept of metabolic oscillations arises from this continuous interconversion, where the drug molecules cycle between the parent form and the acetylated form. karger.com

Analytical Methodologies for the Characterization and Quantification of 4 Hydroxysulfamerazine

Isolation and Purification Techniques from Biological Matrices

The initial and most critical step in the analysis of 4-Hydroxysulfamerazine from biological samples such as plasma, urine, or tissue is its effective isolation and purification. These processes aim to remove interfering endogenous substances, thereby concentrating the analyte for subsequent characterization and quantification.

Extraction Protocols (e.g., Ethyl Acetate Extraction)

Liquid-liquid extraction (LLE) is a commonly employed technique for the isolation of sulfonamides and their metabolites from aqueous biological fluids. Ethyl acetate is a frequently used solvent for this purpose due to its intermediate polarity, which allows for the efficient extraction of moderately polar compounds like this compound. nih.govnih.gov The protocol generally involves pH adjustment of the biological sample to optimize the partitioning of the analyte into the organic phase.

The extraction process typically follows these steps:

Sample Preparation: The biological matrix (e.g., plasma, homogenized tissue) is first treated to release the analyte. This may involve enzymatic hydrolysis to deconjugate metabolites.

pH Adjustment: The pH of the aqueous sample is adjusted. To extract the acidic this compound, the pH is typically lowered to protonate the molecule, increasing its solubility in the organic solvent.

Solvent Addition and Mixing: Ethyl acetate is added to the sample, and the mixture is vigorously agitated (e.g., vortexing, shaking) to facilitate the transfer of the analyte from the aqueous phase to the organic phase. usda.gov

Phase Separation: The mixture is centrifuged to achieve a clear separation between the aqueous and organic layers. usda.gov

Collection and Evaporation: The upper organic layer containing the analyte is carefully collected. The solvent is then evaporated under a gentle stream of nitrogen to concentrate the extract.

Reconstitution: The dried residue is redissolved in a small volume of a suitable solvent, often the mobile phase used in subsequent chromatographic analysis.

Table 1: General Protocol for Ethyl Acetate Extraction

| Step | Procedure | Purpose |

| 1 | pH Adjustment | Optimize the partition coefficient of this compound. |

| 2 | Addition of Ethyl Acetate | Provide the organic phase for extraction. |

| 3 | Vortexing/Shaking | Maximize contact between aqueous and organic phases for efficient transfer. |

| 4 | Centrifugation | Separate the organic and aqueous layers. |

| 5 | Collection of Organic Layer | Isolate the extract containing the analyte. |

| 6 | Evaporation to Dryness | Concentrate the analyte by removing the solvent. |

| 7 | Reconstitution | Prepare the sample for chromatographic injection. |

Chromatographic Purification Strategies

Following initial extraction, chromatographic techniques are indispensable for further purifying this compound from co-extracted impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

Preparative HPLC can be employed to isolate pure fractions of the compound for detailed structural analysis. nih.gov The choice of stationary phase and mobile phase is critical for achieving optimal separation. A common strategy involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

A typical reverse-phase HPLC purification might involve:

Column: A C18 column is frequently used, offering a non-polar stationary phase that retains hydrophobic compounds.

Mobile Phase: A gradient elution is often employed, starting with a high proportion of an aqueous solvent (e.g., water with a pH modifier like formic acid or acetic acid) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile (B52724) or methanol). This gradient allows for the elution of compounds with a wide range of polarities.

Detection: A UV detector is commonly used to monitor the column effluent, as the aromatic rings in this compound absorb UV light. nih.gov Fractions corresponding to the peak of interest are collected for further analysis.

Table 2: Example of HPLC Purification Parameters

| Parameter | Condition | Rationale |

| Column | Reverse-Phase C18 | Separates based on hydrophobicity, suitable for this compound. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid suppresses ionization for better peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the column. |

| Elution Mode | Gradient | Allows for the separation of compounds with varying polarities. |

| Detection | UV Absorbance (e.g., 254 nm) | Detects the analyte based on its chromophoric structure. |

Spectroscopic and Spectrometric Characterization for Identification

Once an isolated and purified sample of this compound is obtained, a combination of spectroscopic and spectrometric techniques is used for unambiguous structural confirmation.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. whitman.edu When this compound is ionized, typically through electrospray ionization (ESI), it forms a molecular ion (or a protonated/deprotonated molecule). This ion is then subjected to fragmentation, and the resulting fragment ions provide a characteristic fingerprint of the molecule's structure. chemguide.co.uk

The fragmentation of this compound is expected to occur at the weaker bonds within the molecule. Key fragmentation pathways would likely involve:

Cleavage of the sulfonamide bond (S-N bond).

Loss of the SO₂ group.

Fragmentation of the pyrimidine (B1678525) ring.

Cleavage of the bond between the aniline nitrogen and the benzene ring.

Analysis of the mass-to-charge ratios (m/z) of these fragments allows for the reconstruction of the molecule's structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Description | Predicted m/z |

| [M+H]⁺ (Protonated Molecule) | 281.07 |

| Loss of SO₂ | 217.09 |

| Cleavage yielding aminohydroxymethylpyrimidine ion | 125.05 |

| Cleavage yielding aminobenzenesulfonyl ion | 156.01 |

| Cleavage yielding hydroxy-4-aminophenyl ion | 108.04 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. researchgate.netresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to determine the precise connectivity and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The aromatic protons on the benzene and pyrimidine rings would appear in distinct regions of the spectrum, and their splitting patterns would reveal their substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., aromatic, aliphatic, carbonyl-like).

Table 4: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Benzene Ring) | 6.5 - 8.0 | Doublets |

| Aromatic Proton (Pyrimidine Ring) | 8.0 - 8.5 | Singlet |

| Amine Protons (-NH₂) | 4.0 - 6.0 | Broad Singlet |

| Hydroxyl Proton (-OH) | 9.0 - 11.0 | Broad Singlet |

| Sulfonamide Proton (-SO₂NH-) | 10.0 - 12.0 | Broad Singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. masterorganicchemistry.com The structure of this compound contains several chromophores, primarily the substituted benzene ring and the pyrimidine ring. These conjugated systems are responsible for its UV absorption. shimadzu.com

The UV-Vis spectrum of this compound would show one or more absorption maxima (λmax). The position and intensity of these maxima are characteristic of the compound's electronic structure. The presence of the hydroxyl group on the benzene ring can influence the λmax compared to the parent drug, sulfamerazine (B1682647). This technique is often used in conjunction with HPLC for quantification, where the detector is set to the λmax of the compound to achieve maximum sensitivity.

Table 5: Expected UV-Vis Absorption Data for this compound

| Feature | Description |

| Primary Chromophores | Substituted benzene ring, pyrimidine ring |

| Expected λmax | ~250-280 nm |

| Influencing Factors | Solvent polarity, pH |

Quantitative Chromatographic Analysis

Chromatographic techniques are the cornerstone for the quantitative analysis of this compound. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation from other compounds. The choice of a specific chromatographic technique and detection mode depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, Electrochemical Detection)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of sulfonamides and their metabolites. nih.govresearchgate.net For the analysis of hydroxylated metabolites like this compound, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Detection Modes:

UV Detection: Ultraviolet (UV) detection is a common and robust method used in HPLC. The analyte is detected based on its ability to absorb light at a specific wavelength. For sulfonamides, detection is typically carried out in the range of 260-280 nm. The selection of an optimal wavelength is critical for achieving good sensitivity and selectivity. nih.gov

Electrochemical Detection (ED): This detection method offers high sensitivity and selectivity for electroactive compounds. While not as commonly cited specifically for this compound, it is a powerful technique for the analysis of phenolic compounds, a structural feature of this compound. The choice of the applied potential is crucial for selective detection.

A typical HPLC method for the analysis of sulfonamide metabolites would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often employed to achieve better separation of multiple analytes with different polarities.

Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% formic acid) and organic solvent (e.g., acetonitrile) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 - 20 µL |

This table presents typical parameters for the analysis of sulfonamides and their metabolites; specific conditions for this compound may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of sulfonamides, offering high sensitivity and structural information. However, due to the low volatility and polar nature of compounds like this compound, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. emerypharma.com

Common derivatization reactions for compounds with hydroxyl and amine groups include silylation or acylation. For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility.

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification. Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity and selectivity by monitoring specific fragment ions characteristic of the derivatized this compound.

Table 2: General GC-MS Parameters for Derivatized Analytes

| Parameter | Typical Conditions |

| Derivatization Reagent | BSTFA with TMCS, or other silylating agents |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Ramped from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |

This table outlines general parameters for GC-MS analysis of derivatized compounds; specific conditions must be optimized for this compound.

Thin-Layer Chromatography (TLC) for Separation and Rf Value Determination

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the separation and qualitative identification of compounds. ualberta.caumich.edu For this compound, TLC can be used for preliminary screening, to monitor the progress of a reaction, or to determine the purity of a sample.

In TLC, a thin layer of adsorbent material, such as silica gel, is coated onto a solid support like a glass or aluminum plate. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases.

The position of the separated spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. utoronto.ca The Rf value is dependent on the specific chromatographic system (stationary phase, mobile phase, temperature) and can be used for identification by comparing it to the Rf value of a known standard run under the same conditions. wisc.edu

Table 3: Example TLC System for Sulfonamide Separation

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Chloroform : Methanol (e.g., 9:1 v/v) |

| Visualization | UV light at 254 nm |

This table provides an example of a TLC system that could be adapted for the separation of this compound.

Validation of Analytical Procedures for this compound Quantification

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. preprints.org For the quantification of this compound, the validation process ensures the reliability of the data and typically involves the assessment of several key parameters as outlined by international guidelines.

Specificity and Selectivity Assessment

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com In chromatographic methods, specificity is typically demonstrated by showing that the peak corresponding to this compound is well-resolved from other peaks in the chromatogram. This can be confirmed by analyzing blank samples and samples spiked with potential interfering substances.

Selectivity refers to the ability of the method to distinguish and quantify the analyte from other substances in the sample. For methods like HPLC-MS/MS, selectivity is very high due to the monitoring of specific precursor-to-product ion transitions.

Accuracy and Precision Determinations

Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. nih.gov It is often determined by performing recovery studies on samples spiked with a known amount of this compound at different concentration levels. The percentage recovery is then calculated.

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov Precision is usually expressed as the relative standard deviation (RSD) and is typically evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Table 4: Representative Acceptance Criteria for Accuracy and Precision

| Parameter | Acceptance Criteria |

| Accuracy (% Recovery) | Typically within 80-120% |

| Precision (% RSD) | Typically ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

These are general acceptance criteria based on regulatory guidelines and may vary depending on the specific application.

Detection and Quantitation Limits

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ represents the lowest concentration that can be measured with an acceptable level of precision and accuracy. nih.gov For sulfonamide metabolites like this compound, these limits are critical, particularly when analyzing residues in food products or environmental samples where maximum residue limits (MRLs) are enforced. jfda-online.com

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques for sulfonamide analysis due to their high sensitivity and selectivity. nih.govrsc.org The determination of LOD and LOQ is typically performed by analyzing a series of blank samples and samples spiked with decreasing concentrations of the analyte. The limits are often calculated based on the signal-to-noise ratio (S/N), where an S/N of 3 is generally accepted for the LOD and an S/N of 10 for the LOQ. nih.gov

While specific data for this compound is often embedded within studies on its parent compound, sulfamerazine, and other sulfonamides, the literature provides representative values for this class of compounds, which are indicative of the performance of the analytical methods used. For instance, various LC-MS/MS methods have demonstrated the capability to reach low microgram per kilogram (µg/kg) or nanogram per milliliter (ng/mL) levels. A study developing an HPLC method with fluorescence detection for five sulfonamides in animal feed reported LODs ranging from 34.5 to 79.5 µg/kg and LOQs from 41.3 to 89.9 µg/kg. nih.gov Another HPLC method for sulfonamides in bovine milk achieved LODs between 3.0 and 12.3 µg/kg and LOQs between 10 and 43 µg/kg. researchgate.net

Table 1: Examples of Detection and Quantitation Limits for Sulfonamides in Various Analytical Methods

| Compound Class | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

|---|---|---|---|---|

| Sulfonamides | HPLC-FLD | Animal Feed | 34.5–79.5 µg/kg | 41.3–89.9 µg/kg |

| Sulfonamides | HPLC-DAD | Bovine Milk | 3.0–12.3 µg/kg | 10–43 µg/kg |

| Sulfasalazine | LC-ESI/MS | Pharmaceutical | 1.28 ng/mL | Not Specified |

| Mesalazine | LC-ESI/MS | Pharmaceutical | 3.16 ng/mL | Not Specified |

This table presents a compilation of data from multiple studies to illustrate the typical sensitivity of analytical methods for sulfonamides. HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detection; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; LC-ESI/MS: Liquid Chromatography-Electrospray Ionization/Mass Spectrometry.

Linearity and Range Evaluation

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This range, known as the analytical or working range, is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

For the quantification of this compound, establishing linearity is a fundamental step in method validation. It is typically evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve is then constructed by plotting the analytical response versus the analyte concentration. The relationship is assessed using linear regression analysis, and the quality of the fit is commonly judged by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.00 indicating a strong linear relationship.

Analytical methods for sulfonamides generally exhibit excellent linearity over a specified concentration range. For example, a confirmatory HPLC-MS/MS method for nine sulfonamides in bovine muscle demonstrated linearity in the concentration range of 25 to 250 ng/g. jfda-online.com An LC-MS/MS method for quantifying various antimicrobials, including sulfonamides, in human serum showed linearity over a range of 0.5–50 ng/ml. nih.gov Similarly, an HPLC-DAD method for sulfasalazine was validated with good linearity (r ≥ 0.9995). nih.gov

Table 2: Linearity and Range Data for Sulfonamide Analytical Methods

| Compound Class | Analytical Method | Matrix | Linear Range | Correlation Coefficient (r) / Determination (r²) |

|---|---|---|---|---|

| Sulfonamides | HPLC-MS/MS | Bovine Muscle | 25–250 ng/g | Not Specified |

| Sulfonamides | HPLC-DAD | Bovine Milk | 20–1000 µg/kg | Not Specified |

| Various | LC-MS/MS | Human Serum | 0.5–50 ng/mL | Not Specified |

| Sulfasalazine | HPLC-DAD | Pharmaceutical | Not Specified | r ≥ 0.9995 |

This table summarizes typical linear ranges and correlation coefficients from different studies on sulfonamide analysis, demonstrating the proportional response of the methods over defined concentration intervals.

Robustness Testing of Methods

Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. pharmoutsourcing.com It provides an indication of the method's reliability during normal usage and is a critical component of method validation, ensuring that the method is suitable for transfer between different laboratories or instruments. pharmoutsourcing.comlabmanager.com Robustness testing is performed by systematically altering various experimental conditions and observing the impact on the analytical results. nih.gov

For HPLC and LC-MS/MS methods used in the analysis of this compound, several parameters are typically investigated during robustness testing. These include variations in the mobile phase composition (e.g., percentage of organic solvent), pH of the buffer, column temperature, and flow rate. pharmoutsourcing.com The stability of the analytical solutions and the use of reagents from different suppliers can also be assessed. nih.gov

The evaluation of robustness is often carried out using a Design of Experiments (DoE) approach, such as a Plackett-Burman design, which allows for the efficient screening of multiple factors simultaneously. nih.gov This approach helps identify the method parameters that are most sensitive to change and need to be carefully controlled. labmanager.com A method is considered robust if the results remain within the established acceptance criteria despite these minor variations, ensuring consistent performance in a routine quality control environment. americanpharmaceuticalreview.com

Table 3: Parameters Commonly Investigated in Robustness Testing of LC-Based Methods

| Parameter Category | Specific Parameter Varied |

|---|---|

| Chromatographic Conditions | Mobile Phase Composition (± 1-2%) |

| pH of Mobile Phase Buffer (± 0.1-0.2 units) | |

| Column Temperature (± 2-5 °C) | |

| Flow Rate (± 5-10%) | |

| Wavelength of Detection (for UV/DAD) (± 2 nm) | |

| Sample Preparation | Extraction Time |

| Sonication Time | |

| Instrumentation & Reagents | Different HPLC/LC-MS Systems |

| Different Chromatographic Columns (e.g., different batches) |

This table outlines the typical parameters and the extent of their variation during the robustness testing of liquid chromatography methods for analyzing sulfonamides and their metabolites.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Mesalazine |

| Sulfadiazine |

| Sulfamerazine |

| Sulfamethazine (B1682506) |

| Sulfamethoxazole (B1682508) |

Pharmacokinetic Behavior of 4 Hydroxysulfamerazine in Animal Models

Systemic Disposition and Elimination Kinetics

The systemic disposition and elimination of 4-Hydroxysulfamerazine are intrinsically linked to the metabolism of its parent drug, sulfamerazine (B1682647). In animal models such as pigs and horses, sulfamerazine undergoes significant metabolism, with hydroxylation being a key pathway, leading to the formation of this compound. nih.govnih.gov

Direct determination of the elimination half-life specifically for this compound and its glucuronide conjugate is not extensively detailed in available literature. However, studies on the parent compound, sulfamerazine, in pigs have shown a mean elimination half-life of 4.3 hours. nih.gov The plasma concentrations of the metabolites, including the hydroxy derivatives, generally run parallel to those of the parent sulfonamide. nih.gov This suggests that the elimination half-life of this compound is closely related to that of sulfamerazine. The process of metabolism, including hydroxylation and subsequent glucuronidation, is known to facilitate faster drug elimination. nih.gov In horses, the main metabolite of sulfamerazine is the 5-hydroxypyrimidine (B18772) derivative, which is extensively glucuronidated. nih.gov

Table 1: General Elimination Characteristics of Sulfamerazine and its Metabolites

| Species | Parent Drug Half-Life (Sulfamerazine) | Metabolite Elimination Profile |

|---|---|---|

| Pigs | 4.3 hours | Plasma concentrations of metabolites parallel the parent drug. nih.gov |

The plasma concentration-time profiles of sulfamerazine metabolites, including this compound, have been observed to parallel that of the parent drug during the elimination phase in both pigs and horses. nih.govnih.gov This indicates that the formation of the metabolite is not the rate-limiting step in its elimination. Following the administration of sulfamerazine, the plasma concentrations of the parent drug are typically higher than those of its metabolites. nih.gov

Pharmacokinetic models for sulfamethazine (B1682506), a related sulfonamide, have been developed for pigs, often utilizing a two-compartment model. nih.gov While a specific model for this compound is not described, the data from its parent compound suggest that its disposition would be incorporated into multi-compartment models that account for metabolite formation and elimination.

Renal Clearance Mechanisms and Dynamics

The kidneys are the primary route of elimination for sulfamerazine and its metabolites. The renal clearance of these compounds is a complex process involving glomerular filtration, tubular reabsorption, and active tubular secretion.

Glomerular filtration is the initial step in the renal excretion of this compound. The rate of filtration is dependent on factors such as renal blood flow and the extent of plasma protein binding. While specific data on the glomerular filtration rate of this compound is not available, the general principle is that the unbound fraction of the drug in plasma is freely filtered at the glomerulus.

Tubular reabsorption can also influence the net renal excretion of sulfonamides and their metabolites. The degree of reabsorption is often dependent on the physicochemical properties of the compound, such as its lipid solubility and pKa, as well as the pH of the tubular fluid.

Metabolism of sulfonamides, through processes like hydroxylation and acetylation, generally results in compounds with higher renal clearance values compared to the parent drug. nih.gov This increased clearance is often indicative of active tubular secretion. For many sulfonamide metabolites, renal clearance values exceed the glomerular filtration rate, providing strong evidence for their active secretion into the tubular fluid.

Table 2: Renal Clearance Characteristics of Sulfonamides and Their Metabolites

| Compound Type | General Renal Clearance Characteristic | Implication |

|---|---|---|

| Parent Sulfonamides | Variable, dependent on structure and species. | Clearance can be influenced by factors like urine flow and pH. |

| Hydroxylated Metabolites | Higher renal clearance values than the parent drug. nih.gov | Suggests active tubular secretion contributes to elimination. |

Distribution and Protein Binding in Biological Systems

The distribution of this compound throughout the body and its binding to plasma proteins are important determinants of its pharmacokinetic behavior. The extent of protein binding influences the fraction of the drug that is available for glomerular filtration and distribution into tissues.

Studies on sulfamethazine in pigs have shown that the binding to plasma proteins is generally weak and that albumin is the main binding protein. nih.gov While specific protein binding percentages for this compound are not provided in the literature, it is known that the molecular structure of sulfonamides and their metabolites affects their affinity for plasma proteins.

Factors Influencing this compound Pharmacokinetics

The pharmacokinetic profile of this compound, the primary metabolite of the sulfonamide antibiotic sulfamerazine, is not static. It is influenced by a variety of physiological and environmental factors that can alter its absorption, distribution, metabolism, and excretion in animal models. Understanding these factors is crucial for interpreting residue data and assessing the metabolic pathways of the parent compound.

Effects of Urine Flow and pH

The renal excretion of this compound, like many drug metabolites, is highly sensitive to urinary pH. As sulfonamides are weak acids, their degree of ionization in the renal tubules is dictated by the pH of the urine. In alkaline urine, a higher proportion of the metabolite will be in its ionized form, which limits its ability to be passively reabsorbed back into the bloodstream, thereby increasing its renal clearance and excretion. nih.govnih.gov Conversely, in acidic urine, the non-ionized form predominates, facilitating greater tubular reabsorption and leading to reduced renal clearance and a longer elimination half-life. nih.govnih.gov

Studies on other renally cleared compounds have demonstrated the profound impact of urine pH. For some weak base drugs, shifting urine from alkaline to acidic conditions can increase the amount of unchanged drug excreted by over 40-fold. nih.govresearchgate.net While this compound is a metabolite, the same principles of pH-dependent ionization and reabsorption apply.

Urinary flow rate can also influence renal excretion, though its effect is generally considered less significant than that of urine pH. nih.gov An increased urine flow (diuresis) can lead to a modest increase in drug clearance by reducing the time available for tubular reabsorption. nih.gov However, the magnitude of this effect is typically small and not considered clinically relevant compared to the substantial changes induced by alterations in urinary pH. nih.gov

Interspecies Differences in Elimination Pathways

Significant variations exist in the pharmacokinetic handling of sulfonamides and their metabolites across different animal species. msdvetmanual.com These interspecies differences are evident in metabolic pathways such as acetylation and hydroxylation, as well as in protein binding and elimination rates. msdvetmanual.comnih.gov Therefore, the elimination profile of this compound cannot be reliably extrapolated from one species to another. msdvetmanual.com

For example, studies on sulfamerazine revealed that the highest degree of acetylation, a competing metabolic pathway to hydroxylation, was observed in swine, which also had the lowest protein fixation of the drug. nih.gov In contrast, the pharmacokinetic parameters for sulfamerazine were found to be most favorable in calves compared to adult cattle, horses, and sheep. madbarn.com Research on sulfamethazine further highlights these disparities, showing marked differences in plasma clearance and metabolite profiles among rats, dwarf goats, rabbits, and cattle. nih.gov Such variations are attributed to species-specific differences in the activity and expression of metabolic enzymes. nih.gov

Table 2: Examples of Interspecies Pharmacokinetic Differences for Sulfonamides

| Species | Drug | Key Pharmacokinetic Difference |

|---|---|---|

| Cattle vs. Pigs | Sulfadiazine | Plasma half-life is 10.1 hours in cattle and 2.9 hours in pigs msdvetmanual.com |

| Swine | Sulfamerazine | Highest degree of acetylation and lowest protein binding compared to cattle, horses, sheep, dogs, and cats nih.gov |

| Calf | Sulfamerazine | Most favorable pharmacokinetic parameters compared to adult cattle, horses, and sheep madbarn.com |

Sex-Dependent Pharmacokinetic Variability in Related Sulfonamide Metabolism

The metabolism of sulfonamides can exhibit significant sex-dependent differences in various animal species. nih.gov These variations in pharmacokinetic behavior between males and females are often linked to the influence of sex hormones on drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) isoenzymes. nih.gov

In rats, studies on sulfamethazine have shown that males have a twofold higher plasma clearance than females. This is associated with a greater urinary recovery of hydroxylated metabolites, which is driven by the male-specific P-4502C11 enzyme. nih.gov This sex-specific enzymatic activity leads to different metabolite profiles between male and female rats. nih.govnih.gov Similar sex-based differences in plasma clearance have been observed in dwarf goats and rabbits. nih.gov In goats, the situation is reversed from that in rats, with males having a considerably lower clearance rate than females due to a lower rate of hydroxylation. nih.gov In marine medaka fish, female fish showed more stable levels of sulfamethazine accumulation and metabolic rates compared to males. researchgate.net

Table 3: Sex-Dependent Differences in Sulfamethazine Plasma Clearance in Various Species

| Species | Sex with Higher Plasma Clearance | Associated Metabolic Finding |

|---|---|---|

| Rats | Male | Higher urinary recovery of hydroxylated metabolites; linked to P-4502C11 enzyme nih.govnih.gov |

| Dwarf Goats | Female | Lower hydroxylation rate observed in males nih.gov |

| Rabbits | Male | No apparent differences in metabolite profile noted nih.gov |

Influence of Temperature on Metabolic Processes

For poikilothermic (cold-blooded) animals, such as fish, the ambient temperature is a critical environmental factor that directly influences physiological processes, including drug metabolism and excretion. mdpi.commdpi.com As external temperature changes, so does the animal's body temperature, which in turn alters metabolic rates and enzyme activity. mdpi.com

Mechanistic Investigations of 4 Hydroxysulfamerazine Biological Activity

In vitro Assessment of Antimicrobial Activity

Spectrum of Activity Against Relevant Microorganisms (e.g., Escherichia coli)

As a metabolite of the sulfonamide antibiotic sulfamerazine (B1682647), 4-hydroxysulfamerazine is expected to exhibit activity against a similar spectrum of microorganisms. Sulfonamides are synthetic antimicrobial agents with a broad spectrum of action against both Gram-positive and Gram-negative bacteria. nih.gov Their activity extends to various pathogenic bacteria, including species of Staphylococcus, Nocardia, and Escherichia coli. nih.gov The parent compound, sulfamerazine, and its derivatives have demonstrated inhibitory effects against these and other susceptible microorganisms. While specific minimum inhibitory concentration (MIC) data for this compound is not extensively detailed in the literature, its activity is contingent on the susceptibility of the target organism's folic acid synthesis pathway to sulfonamide inhibition.

| Category | Examples of Susceptible Microorganisms |

|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes, Nocardia spp. |

| Gram-Negative Bacteria | Escherichia coli, Klebsiella pneumoniae, Shigella spp. |

| Other Microorganisms | Pneumocystis jirovecii, Toxoplasma spp. nih.gov |

Quantitative Measurement of Antimicrobial Potency Relative to Parent Compounds

| Compound | Relative Activity (%) Compared to Parent Compound |

|---|---|

| Sulfamerazine (Parent Compound) | 100% |

| This compound (Metabolite) | 5 - 39.5% researchgate.net |

Synergistic Effects with Trimethoprim (B1683648) and Other Antimicrobials

A hallmark of sulfonamide pharmacology is the pronounced synergistic effect observed when they are co-administered with dihydrofolate reductase (DHFR) inhibitors, most notably trimethoprim. nih.govresearchgate.net This synergy arises from the sequential blockade of the folic acid synthesis pathway. researchgate.net Sulfonamides, including this compound, inhibit dihydropteroate (B1496061) synthase (DHPS), while trimethoprim inhibits the subsequent enzyme, dihydrofolate reductase. nih.govresearchgate.net This dual action results in a much more potent bacteriostatic or bactericidal effect than either agent used alone. nih.govnih.gov The combination of sulfamethoxazole (B1682508) (a sulfonamide structurally similar to sulfamerazine) and trimethoprim is a widely used therapeutic strategy. nih.gov This principle of mutual potentiation is applicable to this compound, where its combination with trimethoprim would be expected to produce a significant synergistic antimicrobial effect. researchgate.net

Molecular Mechanisms of Action: Interference with Folic Acid Synthesis Pathway

Proposed Interaction with Dihydropteroate Synthase (DHPS)

The antibacterial action of all sulfonamides stems from their ability to interfere with the de novo synthesis of folic acid in microorganisms. wikipedia.org Folic acid is an essential cofactor for the synthesis of nucleic acids and certain amino acids. nih.gov Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (PABA), a natural substrate required by bacteria. nih.gov They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.govwikipedia.orgnih.gov This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. nih.gov By competitively binding to the PABA site on DHPS, this compound blocks this crucial step, thereby halting the production of folic acid and inhibiting bacterial growth and replication. researchgate.net

Structural Basis for Bioactivity of Hydroxylated Sulfonamide Metabolites

The bioactivity of sulfonamides is intrinsically linked to their structural resemblance to PABA, which allows them to fit into the active site of the DHPS enzyme. annualreviews.org The essential structural features for antibacterial activity include the core p-aminobenzenesulfonamide structure. openaccesspub.org The introduction of a hydroxyl group onto the aromatic ring, as seen in this compound, alters the electronic and steric properties of the molecule. This modification likely reduces the binding affinity of the metabolite for the DHPS active site compared to the parent compound, sulfamerazine. The added hydroxyl group may introduce unfavorable steric interactions or alter the charge distribution, thereby weakening the interaction with key amino acid residues in the enzyme's active site. This structural change provides a molecular basis for the observed lower antimicrobial potency of hydroxylated sulfonamide metabolites. researchgate.net

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 7,8-dihydropteroate |

| 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) |

| Dihydrofolic acid |

| Folic acid |

| para-aminobenzoic acid (PABA) |

| Sulfamerazine |

| Sulfamethoxazole |

| Trimethoprim |

Comparative Biological Activity of this compound and N4-Acetyl-4-Hydroxysulfamerazine

A key study investigating the in vitro antimicrobial activity of various sulfonamide metabolites demonstrated that hydroxylation and N4-acetylation have contrasting effects on the antibacterial potency of these compounds. The research utilized Escherichia coli as the test organism to assess the antimicrobial efficacy of the metabolites of several sulfonamides, including sulfamerazine.

The findings indicated that this compound, a hydroxylated metabolite of sulfamerazine, retains a degree of antimicrobial activity. Although this activity was found to be reduced compared to the parent sulfonamide, it was still measurable. In contrast, the N4-acetylated metabolites, including by extension N4-Acetyl-4-hydroxysulfamerazine, were found to possess no antimicrobial activity. nih.gov

This disparity in biological activity is attributed to the structural modifications resulting from the metabolic processes. The acetylation at the N4-position of the sulfonamide group is a major pathway for the metabolism of sulfonamides in many species. This acetylation chemically alters a critical functional group that is essential for the antibacterial action of sulfonamides. The free amino group at the N4-position is crucial for the compound to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is a key step in the folic acid synthesis pathway of bacteria. Acetylation of this group blocks this interaction, thereby rendering the compound inactive as an antibacterial agent.

Conversely, hydroxylation at other positions of the molecule, such as the formation of this compound, does not appear to completely abolish the antimicrobial properties. While the potency may be diminished, the essential structural features required for antibacterial activity are sufficiently retained to elicit a biological response.

The following table summarizes the comparative biological activity of this compound and N4-Acetyl-4-hydroxysulfamerazine based on the available research findings.

| Compound Name | Antimicrobial Activity against E. coli | Potentiation by Trimethoprim |

| This compound | Present, but reduced compared to parent drug | Yes |

| N4-Acetyl-4-hydroxysulfamerazine | Absent | No |

Environmental Fate and Degradation Studies of 4 Hydroxysulfamerazine

Biodegradation Pathways in Environmental Systems

Biodegradation is a key process that determines the fate of organic contaminants in the environment. Microbial activity, particularly from fungi and bacteria, plays a crucial role in the transformation and breakdown of sulfonamides.

The white-rot fungus Trametes versicolor has been shown to effectively degrade sulfamethazine (B1682506), a compound closely related to 4-Hydroxysulfamerazine. This suggests a similar potential for the biotransformation of this compound. The degradation process is often mediated by extracellular ligninolytic enzymes, such as laccases and peroxidases, which are characteristic of white-rot fungi.

In studies involving sulfamethazine, Trametes versicolor was able to achieve almost complete removal of the compound in liquid cultures. The degradation was attributed to both the action of laccase and cytochrome P450 enzymes. Given the structural similarities, it is plausible that this compound could also be a substrate for these enzymatic systems.

Table 1: Fungal Biotransformation of a Related Sulfonamide (Sulfamethazine) by Trametes versicolor

| Parameter | Finding |

|---|---|

| Organism | Trametes versicolor |

| Target Compound | Sulfamethazine |

| Removal Efficiency | Nearly complete removal in liquid medium |

The identification of degradation products is essential for understanding the transformation pathways and assessing the potential formation of more persistent or toxic compounds. For sulfamethazine, several microbial degradation products have been identified, suggesting potential transformation pathways for this compound.

Common transformation reactions for sulfonamides include hydroxylation, acetylation, and cleavage of the sulfonamide bond. For sulfamethazine, identified metabolites include N4-acetyl-sulfamethazine and hydroxylated derivatives. Given that this compound is already a hydroxylated form of sulfamerazine (B1682647), its further degradation could involve cleavage of the aromatic rings or modifications at other positions on the molecule.

Table 2: Potential Microbial Degradation Products of Sulfonamides

| Transformation Process | Potential Product Type |

|---|---|

| Acetylation | N-acetylated derivatives |

| Hydroxylation | Further hydroxylated compounds |

Dissipation Kinetics in Complex Environmental Matrices (e.g., Livestock Manure)

Livestock manure is a significant reservoir and transport vector for veterinary antibiotics into the environment. The dissipation of sulfonamides in manure is influenced by a combination of biotic and abiotic processes, including microbial degradation, sorption to manure solids, and chemical transformations.

Studies on the dissipation of sulfamethazine in livestock manure have shown that it can persist for extended periods, with half-lives ranging from days to months, depending on conditions such as temperature, moisture, and microbial activity. The dissipation often follows first-order kinetics. It is anticipated that this compound would exhibit similar dissipation behavior in manure, with its persistence being influenced by the specific physicochemical properties of the manure matrix.

Table 3: Illustrative Dissipation Kinetics of a Related Sulfonamide (Sulfamethazine) in Manure

| Matrix | Kinetic Model | Half-life (t1/2) |

|---|

Photodegradation and Other Abiotic Transformation Processes

Photodegradation can be a significant abiotic pathway for the transformation of pharmaceuticals in aquatic environments. The rate and extent of photodegradation are dependent on factors such as the chemical structure of the compound, the wavelength and intensity of light, and the presence of photosensitizing agents in the water.

Sulfonamides are known to undergo photodegradation, primarily through direct photolysis and indirect photo-oxidation involving reactive oxygen species. The primary photochemical reaction often involves the cleavage of the sulfanilamide (B372717) bond. For this compound, it is expected that exposure to sunlight in surface waters would lead to its transformation into various photoproducts. The exact nature of these products and the kinetics of the process would require specific experimental investigation.

Table 4: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Sulfamerazine |

| Sulfamethazine |

Advanced Research and Future Perspectives on 4 Hydroxysulfamerazine

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling researchers to predict and analyze molecular interactions at an atomic level. youtube.com These approaches are being applied to metabolites like 4-Hydroxysulfamerazine to elucidate their behavior and potential biological activities. By simulating complex biological systems, these in silico methods can pre-screen compounds and guide laboratory synthesis, making the drug discovery process more efficient. youtube.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, seeking to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR elucidation focuses on comparing its properties to the parent drug, sulfamerazine (B1682647). The introduction of the hydroxyl group is the key structural modification, and computational studies can predict its impact on the molecule's electronic properties, polarity, and steric profile. These analyses help to build predictive quantitative structure-activity relationship (QSAR) models. researchgate.net Such models can correlate specific molecular descriptors with biological activity, guiding the design of new derivatives with enhanced potency or selectivity. researchgate.net

Table 1: Key SAR Considerations for this compound

| Structural Feature | Parent Compound (Sulfamerazine) | Metabolite (this compound) | Predicted Impact on Activity |

|---|---|---|---|

| Core Scaffold | Sulfonamide group linked to an aminobenzene ring and a methylpyrimidine ring. | Identical core scaffold. | The foundational structure for antibacterial activity, targeting dihydropteroate (B1496061) synthase. |

| Key Substitution | N/A | Hydroxyl (-OH) group on the pyrimidine (B1678525) ring. | Increases polarity, potentially altering solubility, membrane permeability, and receptor binding affinity. May introduce new hydrogen bonding opportunities. |

| Electronic Profile | Standard electronic distribution for a sulfonamide. | The hydroxyl group can withdraw electron density, affecting the pKa of the molecule. | Changes in ionization state can influence target enzyme interaction and pharmacokinetic properties. |

| Conformation | Adopts a specific conformation based on the S-N bond rotation. researchgate.net | The hydroxyl group may influence the preferred conformation through steric effects or intramolecular hydrogen bonding. | Conformational changes can affect how the molecule fits into the enzyme's active site. |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, such as a drug binding to an enzyme's active site. nih.govnih.govmdpi.com For this compound, docking simulations are primarily used to investigate its interaction with dihydropteroate synthase (DHPS), the established target for sulfonamide antibiotics. nih.govpathbank.org These simulations can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability and behavior of the complex over time. ekb.egnih.gov MD simulations model the movement of every atom in the system, offering a dynamic view of the binding process and revealing how the metabolite might alter the enzyme's conformation. nih.govrsc.orgmdpi.com These simulations are crucial for understanding the molecular basis of the metabolite's activity or lack thereof compared to the parent drug. nih.gov

Table 2: Hypothetical Molecular Docking and Dynamics Simulation Parameters for this compound and DHPS

| Simulation Parameter | Description | Relevance to this compound |

|---|---|---|

| Protein Target | Dihydropteroate Synthase (DHPS). | The primary enzyme inhibited by the parent sulfonamide, sulfamerazine. pathbank.org |

| Ligand Structures | 3D conformers of Sulfamerazine and this compound. | To compare the binding of the parent drug and its primary metabolite. |

| Docking Algorithm | Predicts binding pose and calculates a binding energy score. | To determine the most stable binding orientation and estimate binding affinity. |

| Key Active Site Residues | Amino acids critical for substrate (p-aminobenzoic acid) binding. | To identify specific hydrogen bonds and hydrophobic interactions with the ligands. nih.gov |

| MD Simulation Time | Typically nanoseconds (e.g., 100 ns) to observe molecular motion. ekb.eg | To assess the stability of the docked pose and observe conformational changes in the protein-ligand complex. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis. ekb.eg | To quantify the stability of the complex and identify persistent molecular interactions over time. |

Biomarker Development and Metabolic Pathway Tracing

Understanding the metabolic fate of a drug is essential for optimizing its use. The conversion of sulfamerazine to this compound is a significant metabolic step, and the metabolite itself could serve as a biomarker. Monitoring the levels of this compound in biological fluids could provide information on an individual's metabolic rate, drug clearance, and potentially predict therapeutic outcomes or risks.

Metabolic pathway tracing, often using stable isotope-labeled compounds, is a powerful technique to elucidate these processes. nih.govnih.gov By administering sulfamerazine labeled with isotopes like ¹³C or ¹⁵N, researchers can track the atoms as the drug is metabolized. nih.gov Mass spectrometry can then distinguish between the labeled parent drug and its labeled metabolites, providing a definitive map of the metabolic transformation and quantifying the flux through different pathways. nih.gov This approach offers a precise method for studying the formation of this compound in various biological systems.

Rational Design of Novel Sulfonamide Derivatives Based on Hydroxylated Metabolite Insights

The knowledge gained from studying this compound provides a valuable platform for the rational design of new sulfonamide derivatives. nih.gov The goal of rational design is to create new molecules with improved properties, such as enhanced efficacy, better selectivity, or a more favorable metabolic profile. icm.edu.plrsc.orgnih.gov

By understanding the structural and functional consequences of hydroxylation, medicinal chemists can design new sulfonamides where similar groups are strategically placed. For instance, if the hydroxyl group in this compound is found to increase binding to a secondary target, new derivatives could be designed to exploit this interaction. Conversely, if hydroxylation leads to rapid inactivation or clearance, new designs might block the site of metabolism to prolong the drug's action. This "metabolite-inspired" approach is a sophisticated strategy in modern drug development. nih.gov

Table 3: Strategies for Rational Drug Design Based on this compound

| Design Strategy | Rationale | Desired Outcome |

|---|---|---|

| Bioisosteric Replacement | Replace the hydroxyl group with other functional groups (e.g., -F, -NH2) that can act as hydrogen bond donors/acceptors. | Modulate binding affinity and physicochemical properties like pKa and lipophilicity. |

| Metabolic Blocking | Introduce a bulky group or an atom like fluorine near the site of hydroxylation. | Inhibit the metabolic conversion, potentially increasing the half-life and bioavailability of the parent drug. |

| Prodrug Approach | Design a derivative that is converted to an active form in the body, potentially mimicking the hydroxylated structure at the target site. | Improve drug delivery, targeting, or absorption characteristics. |

| Scaffold Hopping | Retain the key interacting features of this compound (sulfonamide and hydroxylated ring) but alter the core chemical structure. | Discover novel chemical classes with similar activity but potentially different intellectual property or safety profiles. |

Emerging Analytical Techniques and High-Throughput Screening for Metabolite Profiling

The detection and quantification of drug metabolites like this compound in complex biological matrices require sensitive and specific analytical methods. rsc.org While traditional techniques like High-Performance Liquid Chromatography (HPLC) are widely used, emerging technologies offer significant advantages in speed and comprehensiveness. eurekaselect.com